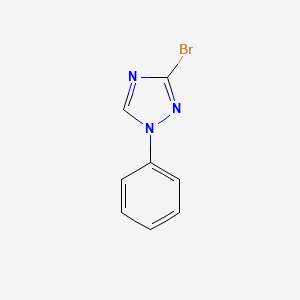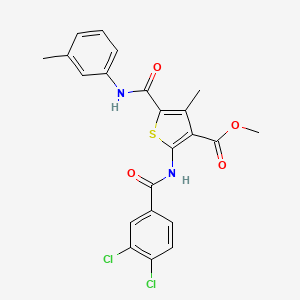
3-bromo-1-phenyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-phenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the family of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-phenyl-1H-1,2,4-triazole can be achieved through several methods. One common approach involves the reaction of phenylhydrazine with bromine and formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired triazole compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, phenylhydrazine, formic acid, and various nucleophiles like amines and thiols. Reaction conditions often involve refluxing in solvents such as ethanol or acetic acid to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include substituted triazoles, oxidized or reduced triazole derivatives, and cyclized heterocyclic compounds.
Applications De Recherche Scientifique
3-Bromo-1-phenyl-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-bromo-1-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-1-phenyl-1H-1,2,4-triazole
- 3-Iodo-1-phenyl-1H-1,2,4-triazole
- 1-Phenyl-3-hydroxy-1H-1,2,4-triazole
Uniqueness
3-Bromo-1-phenyl-1H-1,2,4-triazole is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications .
Propriétés
IUPAC Name |
3-bromo-1-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-8-10-6-12(11-8)7-4-2-1-3-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSIZQMUJXMRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Bis[bis(trimethylsilyl)methyl]-germanium II](/img/structure/B12064784.png)


![[2-Hexadecanoyloxy-3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B12064811.png)
![4-[4-(Benzyloxy)phenoxy]-3-chloroaniline](/img/structure/B12064821.png)






![Adenosine, [P(R)]-5'-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3'-->5')-, cyclic (2'-->5')-nucleotide](/img/structure/B12064860.png)

![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12064876.png)
